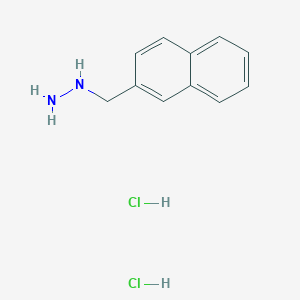

(2-Naphthylmethyl)hydrazine dihydrochloride

Description

BenchChem offers high-quality (2-Naphthylmethyl)hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Naphthylmethyl)hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalen-2-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9;;/h1-7,13H,8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJLBNCPFPMRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Naphthylmethyl)hydrazine dihydrochloride chemical properties

An In-depth Technical Guide to (2-Naphthylmethyl)hydrazine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, characterization, and potential applications of (2-Naphthylmethyl)hydrazine Dihydrochloride. As this compound is not extensively documented in current scientific literature or commercial catalogs, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer a predictive but scientifically grounded resource for researchers, chemists, and professionals in drug development. The guide outlines plausible synthetic routes, detailed protocols for analytical characterization, discusses expected reactivity, and provides essential safety and handling information based on related hydrazine derivatives.

Introduction and Molecular Overview

(2-Naphthylmethyl)hydrazine is an organic compound characterized by a naphthalene moiety linked to a hydrazine functional group via a methylene bridge. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it more amenable to handling and use in biological and chemical applications. Hydrazine derivatives are a cornerstone in medicinal chemistry and organic synthesis, known for their roles as reactive intermediates, building blocks for heterocyclic systems, and pharmacophores in various therapeutic agents.[1][2]

The structure combines the steric bulk and aromaticity of the naphthalene ring with the high nucleophilicity and reactivity of the hydrazine group.[3] This unique combination suggests potential utility in areas such as monoamine oxidase (MAO) inhibition, derivatization of carbonyl-containing compounds, and as a precursor for novel pharmaceutical agents.[4]

Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Chemical Formula | C₁₁H₁₄Cl₂N₂ | From structural name |

| Molecular Weight | 257.15 g/mol | Calculation from formula |

| Appearance | White to off-white crystalline solid | Analogy with similar hydrazine salts[5] |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in nonpolar solvents like ether, hexanes. | Typical for dihydrochloride salts of organic bases |

| Stability | Stable under normal conditions as a salt. The free base may be susceptible to air oxidation. | General knowledge of hydrazine salts |

Proposed Synthesis and Mechanistic Considerations

The synthesis of (2-Naphthylmethyl)hydrazine dihydrochloride can be logically approached via nucleophilic substitution, a common method for alkylating hydrazines.[6] The most direct pathway involves the reaction of a 2-naphthylmethyl halide with an excess of hydrazine, followed by acidification.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from commercially available 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene and hydrazine hydrate.

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Excess Hydrazine: Using a large excess of hydrazine hydrate is critical to minimize the formation of the symmetrically disubstituted byproduct, 1,2-bis(2-naphthylmethyl)hydrazine. The high concentration of the simple nucleophile favors the mono-alkylation product.

-

Solvent: Ethanol is a suitable solvent as it readily dissolves both the alkyl halide and hydrazine hydrate and is appropriate for reflux conditions.

-

Salt Formation: The final product is precipitated as the dihydrochloride salt by introducing ethereal or isopropanolic HCl. This method typically yields a clean, crystalline solid that is easier to handle, purify, and store than the often-oily and less stable free base.

Reactivity Profile and Synthetic Utility

The primary reactive center of (2-Naphthylmethyl)hydrazine is the hydrazine moiety. Its chemistry is analogous to other monosubstituted hydrazines.

Formation of Hydrazones

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[2] This reaction is highly reliable and often used for the derivatization and characterization of carbonyl compounds.

Caption: Reaction scheme for hydrazone formation.

This reactivity is fundamental in drug development for creating covalent inhibitors or for linking molecules together.

Reducing Properties

Similar to hydrazine itself, its derivatives can act as reducing agents. The N-N bond can be cleaved under various conditions. This property is exploited in reactions like the Wolff-Kishner reduction, although tosylhydrazones are more commonly used intermediates for this purpose.

Nucleophilicity and Further Substitution

The terminal -NH₂ group remains nucleophilic and can undergo further reactions such as acylation with acid chlorides or anhydrides to form hydrazides, or reaction with isocyanates to form semicarbazide derivatives. These reactions expand the synthetic utility of the core molecule, allowing for the construction of more complex structures.

Analytical Characterization Protocols

As a novel compound, rigorous characterization is required to confirm its identity and purity. The following protocols represent a self-validating system for its analysis.

Workflow for Synthesis and Characterization

Caption: Logical workflow for synthesis and validation.

Detailed Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the dihydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Analysis:

-

Aromatic Protons: Expect complex multiplets in the range of δ 7.5-8.2 ppm, integrating to 7 protons, corresponding to the naphthyl ring system.

-

Methylene Protons (-CH₂-): Expect a key singlet at approximately δ 4.5-5.0 ppm, integrating to 2 protons. The downfield shift is due to the adjacent aromatic ring and the protonated nitrogen.

-

Hydrazine Protons (-NH-NH₂): Expect broad signals that may exchange with water in the solvent. In DMSO-d₆, these could appear as broad singlets at δ > 9.0 ppm.

-

-

¹³C NMR Analysis:

-

Aromatic Carbons: Expect multiple signals between δ 125-135 ppm.

-

Methylene Carbon (-CH₂-): Expect a signal around δ 50-60 ppm.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Instrumentation & Conditions (based on hydralazine HCl methods[7]):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm and 280 nm.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

-

-

Expected Result: A single major peak corresponding to the product, with purity calculated by area percentage.

Protocol 3: Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Sample Preparation: Dissolve the sample in methanol or acetonitrile.

-

Expected Result: The analysis should detect the molecular ion of the free base (C₁₁H₁₂N₂). The expected [M+H]⁺ peak would be at m/z 185.11.

Safety, Handling, and Toxicology

No specific toxicological data exists for (2-Naphthylmethyl)hydrazine dihydrochloride. Therefore, precautions must be based on the known hazards of the hydrazine class of compounds.

-

Toxicity: Hydrazine and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin. They can be corrosive and may cause severe irritation or burns.

-

Carcinogenicity: Many hydrazine compounds are considered potential or known carcinogens.

-

Sensitization: May cause an allergic skin reaction.

Mandatory Safety Precautions:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid creating dust. Do not ingest, inhale, or allow contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion and Future Outlook

(2-Naphthylmethyl)hydrazine dihydrochloride is a structurally interesting molecule that, while not well-documented, holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its properties can be reasonably predicted from its constituent functional groups. The synthetic and analytical protocols outlined in this guide provide a robust framework for any researcher aiming to synthesize, characterize, and utilize this compound. Further research is warranted to explore its biological activities, particularly as an enzyme inhibitor or as a scaffold for novel heterocyclic compounds.

References

- Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). A One-Pot Synthesis of Pyrazoles from Primary Amines. Organic Letters, 7(5), 713–716.

- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Formation and use of a nitrogen dianion for selective hydrazine alkylation provides a fast and easy access to substituted hydrazines. Organic Letters, 9(6), 1097-1099.

- Madbhavi, A. (2024).

- Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558.

- Mayr, H., & Ofial, A. R. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. The Journal of Organic Chemistry, 77(18), 8141-8151.

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Retrieved from [Link]

- Patents.google.com. (n.d.). Process for preparing 2-naphthylhydrazine in one step.

- Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.

Sources

- 1. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. psvmkendra.com [psvmkendra.com]

- 3. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 2243-57-4: 2-Naphthylhydrazine | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 7. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]

(2-Naphthylmethyl)hydrazine dihydrochloride synthesis pathway

An In-depth Technical Guide on the Synthesis of (2-Naphthylmethyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Naphthylmethyl)hydrazine and its salts are valuable intermediates in medicinal chemistry and materials science, serving as key building blocks for synthesizing more complex molecular architectures. This guide provides a comprehensive overview of robust and field-proven synthetic pathways to (2-Naphthylmethyl)hydrazine dihydrochloride. We will delve into two primary, reliable synthetic strategies: the direct alkylation of hydrazine and the Gabriel synthesis. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. The guide also covers the synthesis of the critical precursor, 2-(halomethyl)naphthalene, and concludes with the final salt formation. All methodologies are supported by authoritative sources to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, (2-Naphthylmethyl)hydrazine dihydrochloride, reveals several viable synthetic disconnections. The most direct approach involves the formation of the C-N bond between the 2-naphthylmethyl moiety and the hydrazine core. This immediately suggests two primary strategies:

-

Direct Nucleophilic Substitution : Utilizing hydrazine as a nucleophile to displace a leaving group on a 2-naphthylmethyl precursor.

-

Protected Nitrogen Approach : Employing a protected form of hydrazine or an amine surrogate to prevent common side reactions like over-alkylation, followed by a deprotection step.

Both strategies hinge on the availability of a reactive precursor, typically 2-(chloromethyl)naphthalene or 2-(bromomethyl)naphthalene.

Caption: Workflow for the direct alkylation of hydrazine.

Experimental Protocol:

-

To a solution of 2-(bromomethyl)naphthalene (1.0 eq) in ethanol, add hydrazine hydrate (10-20 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol and excess hydrazine hydrate under reduced pressure.

-

Add water to the residue and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to yield crude (2-Naphthylmethyl)hydrazine as an oil or solid, which can be used directly for salt formation or purified further by column chromatography.

Alternative Pathway: The Gabriel Synthesis

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines that elegantly avoids the issue of over-alkylation. [1][2]The method uses the phthalimide anion as an ammonia surrogate. The nitrogen in phthalimide is non-nucleophilic after the first alkylation due to the electron-withdrawing effects of the two adjacent carbonyl groups, thus preventing a second reaction. [3] Mechanism Overview:

-

Alkylation : The nucleophilic potassium phthalimide attacks the 2-(halomethyl)naphthalene in an SN2 reaction to form N-(2-naphthylmethyl)phthalimide. [4]2. Hydrazinolysis (Ing-Manske Procedure) : The N-alkylated phthalimide is then cleaved by reacting it with hydrazine. Hydrazine attacks the carbonyl carbons, leading to the formation of a stable cyclic phthalhydrazide by-product and liberating the desired primary amine (in this case, the substituted hydrazine). [1][4]

Sources

(2-Naphthylmethyl)hydrazine dihydrochloride reaction mechanism with amines

An In-depth Technical Guide to the Reaction of (2-Naphthylmethyl)hydrazine with Carbonyl Compounds for Advanced Analytical Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern analytical chemistry and drug development, the precise quantification of trace-level analytes is paramount. Carbonyl compounds, such as aldehydes and ketones, are of significant interest as they are not only key synthetic intermediates but also important biomarkers for oxidative stress and metabolic disorders. However, many of these molecules lack the intrinsic physicochemical properties required for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth exploration of the reaction mechanism and practical applications of (2-Naphthylmethyl)hydrazine dihydrochloride, a premier pre-column derivatization reagent. The naphthyl moiety of this reagent is a potent fluorophore, which, when conjugated to a target carbonyl compound, imparts exceptional sensitivity for fluorescence detection. While the query of this topic mentioned reactions with "amines," it is critical to clarify that the primary, and most analytically significant, reaction of (2-Naphthylmethyl)hydrazine is with carbonyl compounds. The hydrazine functional group, R-NH-NH₂, is a substituted amine, and its nucleophilic nitrogen atoms are key to its reactivity with the electrophilic carbon of a carbonyl group. This guide will therefore focus exclusively on this well-established and widely utilized reaction.

We will delve into the underlying chemical principles, provide validated experimental protocols, and discuss the causality behind experimental choices, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful analytical tool.

Part 1: The Core Reaction Mechanism - Hydrazone Formation

The derivatization of aldehydes and ketones with (2-Naphthylmethyl)hydrazine proceeds via a nucleophilic addition-elimination reaction to form a stable (2-Naphthylmethyl)hydrazone derivative. This reaction is typically acid-catalyzed and transforms a non-fluorescent, often volatile carbonyl compound into a larger, more stable, and highly fluorescent molecule that is readily amenable to HPLC analysis.

The overall reaction can be summarized as follows:

R₁R₂C=O + (2-Naphthylmethyl)H₂N-NH₂ → R₁R₂C=N-NH-(2-Naphthylmethyl) + H₂O (Carbonyl) + ((2-Naphthylmethyl)hydrazine) → ((2-Naphthylmethyl)hydrazone) + (Water)

The reaction mechanism can be broken down into two primary stages:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon. This step is generally the rate-determining step and is facilitated by acidic conditions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. This addition forms an unstable tetrahedral intermediate known as a carbinolamine.

-

Dehydration (Elimination): The carbinolamine intermediate then undergoes acid-catalyzed dehydration. A proton is transferred from the nitrogen to the oxygen atom, forming a good leaving group (water). The subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of a stable C=N double bond, yielding the final hydrazone product.

The use of (2-Naphthylmethyl)hydrazine as a dihydrochloride salt is advantageous as it provides the acidic environment necessary to catalyze the reaction upon dissolution.

Caption: Reaction mechanism of hydrazone formation.

Part 2: Experimental Protocol and Method Validation

The success of a derivatization reaction hinges on a well-optimized and validated protocol. The following section provides a detailed, step-by-step methodology for the derivatization of carbonyl compounds with (2-Naphthylmethyl)hydrazine dihydrochloride for HPLC-fluorescence detection.

Experimental Workflow

Caption: General experimental workflow for derivatization.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific analytes and matrices.

-

Reagent Preparation:

-

Prepare a 1 mg/mL solution of (2-Naphthylmethyl)hydrazine dihydrochloride in a suitable solvent (e.g., methanol or acetonitrile). This solution should be prepared fresh daily and protected from light to prevent degradation.

-

Causality: The choice of solvent should be compatible with the sample matrix and the subsequent HPLC mobile phase. Fresh preparation is crucial as hydrazine derivatives can be susceptible to oxidation.

-

-

Sample Preparation:

-

Prepare a standard solution of the target carbonyl compound in the same solvent as the derivatizing reagent. For biological or environmental samples, appropriate extraction and clean-up procedures (e.g., solid-phase extraction) may be necessary to remove interfering substances.

-

-

Derivatization Reaction:

-

In a clean vial, mix 100 µL of the sample or standard solution with 100 µL of the (2-Naphthylmethyl)hydrazine dihydrochloride solution.

-

Add 50 µL of a catalyst, such as 1% acetic acid in the reaction solvent. The dihydrochloride salt is acidic, but additional acid can sometimes accelerate the reaction.

-

Seal the vial and incubate at 60-80°C for 30-60 minutes.

-

Causality: Heating increases the reaction rate. The optimal temperature and time should be determined empirically to ensure complete derivatization without degradation of the analyte or reagent.

-

-

Reaction Termination and Sample Preparation for HPLC:

-

After incubation, cool the reaction mixture to room temperature.

-

Dilute the mixture with the mobile phase to a concentration within the linear range of the calibration curve.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

Causality: Cooling stops the reaction. Dilution is necessary to avoid detector saturation, and filtration protects the HPLC column from particulate matter.

-

Quantitative Data Summary

| Parameter | Typical Range | Rationale |

| Reagent Concentration | 0.5 - 2.0 mg/mL | Ensures a molar excess of the derivatizing agent to drive the reaction to completion. |

| Reaction Temperature | 50 - 90 °C | Balances reaction kinetics with the thermal stability of reactants and products. |

| Reaction Time | 20 - 90 minutes | Sufficient time for the reaction to reach completion. |

| pH | 3 - 5 | Acidic conditions catalyze the reaction by protonating the carbonyl oxygen. |

| Excitation Wavelength | ~230 nm | Corresponds to the absorption maximum of the naphthyl fluorophore. |

| Emission Wavelength | ~430 nm | The fluorescence emission maximum of the (2-Naphthylmethyl)hydrazone derivative. |

Part 3: Applications in Drug Development and Research

The high sensitivity and specificity afforded by derivatization with (2-Naphthylmethyl)hydrazine make it an invaluable tool in various stages of drug development and biomedical research.

-

Metabolic Profiling: Many drug metabolites are generated through oxidative pathways, often resulting in the formation of carbonyl groups. This derivatization technique enables the sensitive detection and quantification of these metabolites in biological matrices such as plasma, urine, and tissue homogenates.[1]

-

Biomarker Discovery and Validation: Aldehydes and ketones are frequently generated during oxidative stress and lipid peroxidation. The ability to accurately measure these compounds is crucial for studying disease pathogenesis and for the discovery of novel biomarkers.[2]

-

Pharmaceutical Quality Control: This method can be employed to detect and quantify trace-level carbonyl impurities in drug substances and formulated products, ensuring their safety and efficacy.[3]

-

Environmental Monitoring: The reaction is also applicable to the analysis of carbonyl pollutants in air and water samples, which is important for assessing environmental health and exposure risks.[4]

Conclusion

(2-Naphthylmethyl)hydrazine dihydrochloride is a robust and highly effective derivatizing agent for the sensitive analysis of aldehydes and ketones. The reaction mechanism, based on the formation of a stable and highly fluorescent hydrazone, is well-understood and allows for the development of reliable and reproducible analytical methods. By understanding the core principles of the reaction and carefully optimizing the experimental parameters, researchers can achieve low detection limits and high accuracy in the quantification of carbonyl compounds. This technical guide provides the foundational knowledge and practical insights necessary for the successful implementation of this powerful analytical strategy in drug development, clinical research, and beyond.

References

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Reaction of primary amines and phenyl hydrazine with dicarbonates 1 or 2. ResearchGate. [Link]

-

Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]

-

Hydrazone - Wikipedia. Wikipedia. [Link]

-

Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Publishing. [Link]

-

Reduction of hydrazines to amines with aqueous solution of titanium(iii) trichloride. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. PubMed. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

-

Screening of a highly effective fluorescent derivatization reagent for carbonyl compounds and its application in HPLC with fluorescence detection. Semantic Scholar. [Link]

-

Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. [Link]

-

Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Research Square. [Link]

-

9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Europe PMC. [Link]

-

The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. ResearchGate. [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

- Process for preparing 2-naphthylhydrazine in one step.

-

Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. ResearchGate. [Link]

-

Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. ResearchGate. [Link]

-

The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. [Link]

-

Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

- The method that derivatization HPLC methods determine hydrazine hydrate.

-

Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. International Journal of ChemTech Research. [Link]

Sources

- 1. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcpa.in [ijcpa.in]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fluorescent Labeling of Primary Amines Using (2-Naphthylmethyl)hydrazine Dihydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of (2-Naphthylmethyl)hydrazine dihydrochloride for the fluorescent labeling of primary amines. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, offering a robust framework for experimental design, data interpretation, and troubleshooting.

Strategic Overview: The Challenge and a Novel Approach

The quantitative analysis of primary amines is fundamental across various scientific disciplines, from neuroscience to pharmaceutical quality control. These molecules, however, often lack the intrinsic chromophores or fluorophores necessary for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC). Consequently, chemical derivatization to attach a fluorescent tag is a common and powerful strategy.[1]

While many reagents directly target amines, this guide explores an alternative, indirect methodology utilizing the specific reactivity of hydrazines. It is a core principle of organic chemistry that hydrazines react efficiently with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[2][3] A direct reaction between a hydrazine and a primary amine to form a stable, fluorescent adduct for analytical purposes is not a standard or well-documented pathway.

Therefore, this guide proposes a scientifically rigorous two-step strategy:

-

Selective Conversion: The target primary amine is first chemically converted into a carbonyl compound.

-

Fluorogenic Tagging: The resulting aldehyde or ketone is then specifically labeled with (2-Naphthylmethyl)hydrazine, which imparts the highly fluorescent and photostable naphthalene moiety to the analyte.[4][5]

This indirect approach offers potential advantages in selectivity and the generation of a stable, easily detectable product, making it a valuable addition to the analytical chemist's toolkit.

The Reagent: (2-Naphthylmethyl)hydrazine Dihydrochloride

Understanding the labeling agent is critical for successful derivatization.

Chemical and Physical Properties:

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂N₂ · 2HCl | [6] |

| Molecular Weight | 194.66 g/mol (as dihydrochloride) | [6] |

| Appearance | Typically a solid, ranging from yellow to brown | [7] |

| Melting Point | ~211 °C | [6] |

| Solubility | Moderately soluble in organic solvents; less soluble in water. The dihydrochloride form enhances aqueous solubility. | [7] |

| Storage | Store at 2°C - 8°C in a dry, well-sealed container. | [6] |

The reagent is supplied as a dihydrochloride salt to improve its shelf-life and handling. For the derivatization reaction to occur, the hydrazine must be in its free base form. This is typically achieved by performing the reaction in a buffered solution at a specific pH, which neutralizes the hydrochloride.

The Chemistry: Mechanism and Rationale

The entire process hinges on two distinct chemical transformations. The workflow is designed to be a self-validating system, where each step is a well-established and predictable chemical reaction.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. biosynth.com [biosynth.com]

- 7. CAS 2243-57-4: 2-Naphthylhydrazine | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 2-Naphthylhydrazine Hydrochloride: Synthesis, Applications, and Experimental Considerations

A Note on Chemical Identity: This guide focuses on 2-Naphthylhydrazine hydrochloride (CAS No. 2243-58-5) . The initial topic of "(2-Naphthylmethyl)hydrazine dihydrochloride" does not correspond to a readily available chemical entity in major databases. The structural difference is the presence of a methylene (-CH2-) bridge between the naphthyl group and the hydrazine moiety in the requested compound. This guide addresses the more common and well-documented reagent, 2-Naphthylhydrazine hydrochloride, which is likely the intended subject of interest for research and development applications.

Introduction: A Versatile Building Block in Synthetic Chemistry

2-Naphthylhydrazine hydrochloride is a crystalline powder, appearing as white to pale yellow, that serves as a crucial reagent in organic synthesis.[1] Its structure, featuring a naphthalene ring attached to a hydrazine group, makes it a valuable precursor for introducing the naphthyl and hydrazine moieties into a wide range of molecules.[1] This versatility has led to its application in the synthesis of various compounds, from dyes to complex pharmaceutical agents.[1] For researchers and professionals in drug development, 2-Naphthylhydrazine hydrochloride is a key starting material for creating novel heterocyclic compounds with potential therapeutic activities. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Naphthylhydrazine hydrochloride is fundamental for its effective use in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2243-58-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁ClN₂ or C₁₀H₁₀N₂·HCl | [1][2][3][4] |

| Molecular Weight | 194.66 g/mol | [1][2] |

| Appearance | White to off-white/pale yellow crystalline powder | [1] |

| Melting Point | 211 °C | [2] |

| Solubility | Soluble in water | [1] |

| Storage | Store at 2°C - 8°C in a dry, well-ventilated place under an inert atmosphere. | [1][2][5] |

Chemical Structure

The structure of 2-Naphthylhydrazine hydrochloride consists of a hydrazine group substituted with a naphthalen-2-yl group, forming a hydrochloride salt.

Caption: Chemical structure of 2-Naphthylhydrazine hydrochloride.

Synthesis of 2-Naphthylhydrazine Hydrochloride

The synthesis of 2-Naphthylhydrazine hydrochloride is most commonly achieved through the reaction of 2-naphthol with hydrazine hydrate, followed by treatment with hydrochloric acid. A notable method involves the use of sodium bisulfite as a catalyst, which is based on the principles of the Bucherer reaction.[6][7]

Synthetic Pathway Overview

The general workflow for the synthesis of 2-Naphthylhydrazine hydrochloride is depicted below.

Caption: General workflow for the synthesis of 2-Naphthylhydrazine hydrochloride.

Mechanism and Experimental Insights

The synthesis is a variation of the Bucherer reaction, where an aqueous sulfite or bisulfite is used to facilitate the conversion of a naphthol to a naphthylamine. In this case, hydrazine hydrate is used instead of ammonia to yield the corresponding hydrazine.[7]

Experimental Protocol Outline:

-

Reaction Setup: A mixture of 2-naphthol, an excess of hydrazine hydrate (e.g., 85%), and a catalytic amount of sodium bisulfite is prepared in a suitable reaction vessel.[6]

-

Reflux: The mixture is heated to reflux for an extended period, for instance, 20 hours, to ensure the conversion of the 2-naphthol.[6]

-

Work-up: After cooling, the reaction mixture is typically poured into water, leading to the precipitation of the product. The solid is then collected by filtration, washed thoroughly with water, and dried to yield 2-naphthylhydrazine as a free base.[6]

-

Salt Formation: The obtained 2-naphthylhydrazine is then treated with concentrated hydrochloric acid to form the stable hydrochloride salt.[6]

It is important to note that optimizing the reaction conditions, such as the molar ratios of the reactants and catalyst, reaction time, and temperature, is crucial for maximizing the yield.[6]

Applications in Research and Drug Development

2-Naphthylhydrazine hydrochloride is a valuable precursor in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activities. Its utility stems from the reactivity of the hydrazine group, which can readily undergo condensation and cyclization reactions.

Synthesis of Bioactive Heterocycles

This reagent is instrumental in the synthesis of pyrazoline and pyrimidine derivatives, which have been investigated for their antibacterial and antifungal properties.[1] Furthermore, it has been used in the development of 6-hydroxypyridazinone derivatives that act as σ1 receptor ligands, showing potential for the treatment of neuropathic pain.[1]

Caption: Role of 2-Naphthylhydrazine HCl in synthesizing bioactive compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 2-Naphthylhydrazine hydrochloride.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Skin and Respiratory Irritation: May cause skin and respiratory system irritation.[8]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of insufficient ventilation, wear a suitable respiratory protection.[5]

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust. Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][5] Keep the container in a cool place (2°C - 8°C).[1][2][5]

-

Spill Response: In case of a spill, avoid dust formation. Evacuate personnel to a safe area. Collect the spilled material in a suitable container for disposal.[5]

-

First Aid:

-

If Swallowed: Call a poison center or doctor immediately.[1]

-

If on Skin: Wash with plenty of soap and water.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2-Naphthylhydrazine hydrochloride is a cornerstone reagent for chemists and pharmaceutical scientists. Its ability to serve as a scaffold for a variety of heterocyclic systems underscores its importance in the ongoing quest for new therapeutic agents and other functional molecules. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

- Safety Data Sheet - 2-Naphthalenyl hydrazine hydrochloride. (2020, December 15). Biosynth.

-

2243-58-5|2-Naphthylhydrazine hydrochloride. (n.d.). Suzhou Health Chemicals Co., Ltd. Retrieved January 20, 2026, from [Link]

- SAFETY DATA SHEET - Hydrazine Dihydrochloride. (2014, September 3). Fisher Scientific.

- SAFETY DATA SHEET - Hydrazine dihydrochloride. (2024, March 4). Sigma-Aldrich.

-

How to increase the yield of 2-naphthyl hydrazine * HCl ? (2021, August 4). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2-Naphthylhydrazine hydrochloride. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

- Process for preparing 2-naphthylhydrazine in one step. (n.d.). Google Patents.

Sources

- 1. Page loading... [guidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-Naphthylhydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 2243-58-5|2-Naphthylhydrazine hydrochloride|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

Navigating the Solubility of (2-Naphthylmethyl)hydrazine Dihydrochloride in Methanol: A Technical Guide for Researchers

Foreword: Understanding the Criticality of Solubility in Drug Development

Deconstructing the Solute and Solvent: A Molecular Perspective

The solubility of (2-Naphthylmethyl)hydrazine dihydrochloride in methanol is governed by the intricate interplay of their respective molecular structures and intermolecular forces.

(2-Naphthylmethyl)hydrazine Dihydrochloride: This molecule is a salt, formed by the protonation of the basic hydrazine moiety by two equivalents of hydrochloric acid. Key structural features include:

-

The Naphthyl Group: A large, nonpolar, and hydrophobic bicyclic aromatic system. This bulky group significantly contributes to the molecule's lipophilicity.

-

The Hydrazine Dihydrochloride Moiety: This portion of the molecule is highly polar and capable of forming strong ion-dipole interactions and hydrogen bonds. The presence of two positive charges on the hydrazinium ion enhances its interaction with polar solvents.

Methanol (CH₃OH): As a solvent, methanol is characterized by:

-

Polarity: It is a polar protic solvent with a significant dipole moment.[1][2][3][4][5]

-

Hydrogen Bonding: The hydroxyl group (-OH) allows methanol to act as both a hydrogen bond donor and acceptor.[1][2][3][4][5]

The solubility of (2-Naphthylmethyl)hydrazine dihydrochloride in methanol is therefore a balance between the favorable interactions of the polar hydrazinium dihydrochloride portion with methanol and the unfavorable interactions of the nonpolar naphthyl group. Generally, while salts of organic amines tend to be soluble in polar solvents, the large hydrophobic naphthyl group is expected to limit the overall solubility in methanol. For a related compound, hydrazine dihydrochloride, the solubility in methanol is described as "slightly soluble," suggesting that the addition of the bulky naphthyl group in (2-Naphthylmethyl)hydrazine dihydrochloride might result in even lower solubility.

Theoretical Underpinnings of Solubility: A Deeper Dive

The dissolution of a crystalline solid like (2-Naphthylmethyl)hydrazine dihydrochloride in a solvent is a thermodynamically driven process. It involves the disruption of the crystal lattice of the solute and the creation of a cavity in the solvent, followed by the solvation of the solute molecules.

The Henderson-Hasselbalch Equation and pH Effects:

While methanol does not have a pH in the same way an aqueous solution does, the principles of acid-base chemistry are still relevant. The solubility of an amine salt is intrinsically linked to the equilibrium between its ionized and non-ionized forms. The pKa of the conjugate acid of a similar compound, hydrazine (N₂H₅⁺), is approximately 8.1.[6][7] This indicates that in a neutral or acidic environment, the protonated, charged form will predominate. The dihydrochloride salt is already in its fully protonated state. Any modifications to the methanolic solution that could shift this equilibrium, such as the addition of a base, would deprotonate the hydrazinium ion, leading to the formation of the free base. The free base, being less polar than the salt, would likely exhibit significantly lower solubility in methanol.

Quantitative Data: Bridging the Information Gap

As of the latest literature review, specific quantitative solubility data for (2-Naphthylmethyl)hydrazine dihydrochloride in methanol has not been published. The table below is presented as a template for researchers to populate upon experimental determination.

| Parameter | Value | Units | Temperature (°C) | Pressure (atm) |

| Solubility | To be determined | g/100 mL | 25 (or specified) | 1 |

| Molar Solubility | To be determined | mol/L | 25 (or specified) | 1 |

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[5] This protocol outlines the necessary steps for an accurate determination.

4.1. Materials and Equipment:

-

(2-Naphthylmethyl)hydrazine dihydrochloride (high purity)

-

Methanol (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Experimental Workflow:

Sources

An In-depth Technical Guide to the Stability and Storage of (2-Naphthylmethyl)hydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Naphthylmethyl)hydrazine and its dihydrochloride salt are important building blocks in medicinal chemistry and drug development. As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount to ensure the integrity of research data, the safety of laboratory personnel, and the successful development of robust synthetic processes. This guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Naphthylmethyl)hydrazine dihydrochloride, drawing upon established principles of chemical stability, data from related hydrazine derivatives, and regulatory guidelines for forced degradation studies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (2-Naphthylmethyl)hydrazine dihydrochloride is essential for interpreting its stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 245.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

The presence of the hydrazine moiety, a potent reducing agent and nucleophile, and the naphthalene ring system, which can influence electronic and steric factors, are key determinants of its reactivity and degradation pathways. The dihydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base.

Core Stability Considerations and Degradation Pathways

(2-Naphthylmethyl)hydrazine dihydrochloride is generally stable under recommended storage conditions. However, it is susceptible to degradation under specific environmental stresses. The primary degradation pathways for hydrazines include oxidation, hydrolysis, and thermal decomposition.

Oxidative Degradation

Hydrazines are readily oxidized, a process that can be initiated by atmospheric oxygen, trace metal ions, and oxidizing agents. The naphthylmethyl group may influence the rate of oxidation compared to simpler alkyl hydrazines.

Hydrolytic Degradation

While the dihydrochloride salt is hydrolytically more stable than the free base, prolonged exposure to water, especially at non-neutral pH, can lead to degradation. The stability of related hydrazone structures has been shown to be pH-dependent, with acid-catalyzed hydrolysis being a significant degradation pathway[3][4][5].

Thermal Decomposition

Elevated temperatures can induce decomposition of hydrazine derivatives. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and hydrogen chloride gas[6]. Studies on hydrazine have shown that decomposition products at lower temperatures can include ammonia, while at higher temperatures, nitrogen and hydrogen gases are dominant[7].

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The naphthalene moiety in (2-Naphthylmethyl)hydrazine dihydrochloride is a chromophore that absorbs UV light, potentially making the molecule susceptible to photolytic degradation.

Recommended Storage and Handling

To ensure the long-term integrity of (2-Naphthylmethyl)hydrazine dihydrochloride, the following storage and handling procedures are recommended:

-

Temperature: Store in a refrigerator at 2°C to 8°C [8].

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Keep in a tightly sealed, light-resistant container to protect from moisture and light.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and most common metals, as these can catalyze decomposition[6].

Handling Precautions: (2-Naphthylmethyl)hydrazine dihydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

A Framework for Stability Assessment: Forced Degradation Studies

To rigorously assess the stability of (2-Naphthylmethyl)hydrazine dihydrochloride and develop stability-indicating analytical methods, a forced degradation study is essential. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. The following is a recommended protocol based on ICH guidelines[9][10][11][12][13].

Experimental Workflow for Forced Degradation

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. rjptonline.org [rjptonline.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of (2-Naphthylmethyl)hydrazine dihydrochloride with aldehydes and ketones.

An In-Depth Technical Guide to the Reactivity of (2-Naphthylmethyl)hydrazine Dihydrochloride with Aldehydes and Ketones

Abstract

This technical guide provides a comprehensive examination of the The formation of the hydrazone linkage is a cornerstone reaction in synthetic and medicinal chemistry. This document elucidates the underlying mechanisms, explores critical experimental parameters, provides field-tested protocols, and discusses the significance of the resulting N-(2-Naphthylmethyl)hydrazone derivatives in the context of drug discovery and development. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational principles with practical, actionable insights to facilitate the effective use of this versatile reagent.

Introduction: The Hydrazone Scaffold in Modern Chemistry

Hydrazines (R-NH-NH₂) are a class of nitrogen-based nucleophiles that react with carbonyl compounds (aldehydes and ketones) to form hydrazones, compounds characterized by a carbon-nitrogen double bond (>C=N-NHR).[1][2] This transformation, a type of nucleophilic addition-elimination reaction, is fundamental in organic synthesis.[3] The resulting hydrazone scaffold is not merely a synthetic intermediate but is a prominent pharmacophore in its own right, exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[4]

(2-Naphthylmethyl)hydrazine brings a unique structural feature to this reaction: the bulky, lipophilic naphthyl group. This moiety can significantly influence the physicochemical properties of the resulting hydrazone derivatives, such as solubility, crystallinity, and, critically, their interaction with biological targets.[5][6] The dihydrochloride salt form of the reagent ensures stability and ease of handling, but requires specific considerations during the reaction setup to liberate the nucleophilic free base.

The Core Reaction: Mechanism of Hydrazone Formation

The reaction between (2-Naphthylmethyl)hydrazine and a carbonyl compound proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration. The overall process is typically acid-catalyzed, which is particularly relevant when starting with the dihydrochloride salt.

Stage 1: Nucleophilic Addition The reaction initiates with the deprotonation of the (2-Naphthylmethyl)hydrazine dihydrochloride to release the free hydrazine. This free hydrazine, possessing a lone pair of electrons on the terminal nitrogen, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition breaks the carbonyl π-bond, transferring the electrons to the oxygen and forming a tetrahedral intermediate known as a carbinolhydrazine.[7]

Stage 2: Dehydration The carbinolhydrazine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.[7][8] The acidic conditions facilitate this step by protonating the hydroxyl group, converting it into a good leaving group (H₂O).

Below is a diagram illustrating the acid-catalyzed mechanism.

Caption: Figure 1. Reaction Mechanism of Hydrazone Formation.

Experimental Design & Causality

The success of hydrazone synthesis hinges on the careful selection of reaction conditions. As a senior scientist, understanding the why behind these choices is paramount for troubleshooting and optimization.

Handling the Dihydrochloride Salt

The primary experimental hurdle is the reagent's salt form. The hydrazine is protonated and therefore not nucleophilic. To initiate the reaction, the free base must be generated in situ.

-

Expert Insight: The most common method is to add a stoichiometric amount of a mild base, such as sodium acetate, triethylamine, or pyridine. The choice of base is critical; a strong base could promote undesirable side reactions with the carbonyl compound (e.g., enolization, aldol condensation). Sodium acetate is often preferred as it is mild and the resulting acetic acid can serve as the acid catalyst for the dehydration step.

Choice of Solvent

The solvent must solubilize both the hydrazine salt (or its free base) and the carbonyl substrate.

-

Polar Protic Solvents: Ethanol, methanol, and acetic acid are the most common choices. They are effective at dissolving the reactants and the polar intermediates. Acetic acid can serve as both the solvent and the acid catalyst, often accelerating the reaction.[9]

-

Aprotic Solvents: In some cases, particularly with sensitive substrates, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may be used, though solubility of the hydrazine salt can be a challenge.

Temperature and Reaction Time

The reaction rate is highly dependent on the electrophilicity of the carbonyl compound.

-

Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[3] Reactions with aldehydes often proceed smoothly at room temperature.

-

Steric Hindrance: Sterically hindered ketones (e.g., di-tert-butyl ketone) react much more slowly and may require elevated temperatures (reflux) and extended reaction times.[8]

-

Reaction Monitoring: Progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid the formation of degradation byproducts.

Product Isolation and Purification

Naphthyl-hydrazones are often crystalline solids, which simplifies their isolation.

-

Crystallization: The product frequently precipitates from the reaction mixture upon cooling or after the addition of a non-solvent like water. This provides a straightforward initial purification step.

-

Recrystallization: For higher purity, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is the standard method.

-

Chromatography: If the product is an oil or if impurities co-crystallize, silica gel column chromatography is a reliable purification technique.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating monitoring and characterization steps to ensure success.

Protocol 1: General Synthesis of N-(2-Naphthylmethyl)hydrazones

This protocol is a robust starting point for the reaction with a typical aromatic aldehyde.

Workflow Diagram:

Caption: Figure 2. Experimental Workflow for Hydrazone Synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine (2-Naphthylmethyl)hydrazine dihydrochloride (1.0 eq), the selected aldehyde or ketone (1.0-1.1 eq), and sodium acetate (2.2 eq).

-

Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the hydrazine.

-

Reaction Execution: Stir the mixture at room temperature. For less reactive ketones, heat the mixture to reflux.

-

Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (e.g., with a 3:1 hexanes:ethyl acetate mobile phase). The product spot should be UV-active due to the naphthyl group. The reaction is complete when the limiting reagent spot has disappeared.

-

Workup and Isolation: Once complete, cool the reaction mixture to room temperature. Slowly add cold water until a precipitate forms. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure hydrazone.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The disappearance of the aldehyde proton signal (~9-10 ppm) in ¹H NMR and the appearance of the imine C=N signal (~1600-1650 cm⁻¹) in the IR spectrum are key indicators of success.

Table 1: Representative Reaction Conditions and Substrate Scope

| Carbonyl Substrate | Typical Temperature | Typical Time | Expected Yield | Notes |

| Benzaldehyde | Room Temperature | 1-3 hours | >90% | Fast, clean reaction. Product often precipitates directly. |

| 4-Nitrobenzaldehyde | Room Temperature | 1-2 hours | >95% | Electron-withdrawing group activates the carbonyl, speeding up the reaction. |

| 4-Methoxybenzaldehyde | Room Temperature | 2-4 hours | >90% | Electron-donating group slightly deactivates the carbonyl. |

| Acetophenone | Reflux | 4-8 hours | 80-90% | Aromatic ketone, less reactive than aldehydes. Requires heat. |

| Cyclohexanone | Room Temperature | 2-4 hours | >85% | Aliphatic ketone, generally more reactive than aromatic ketones. |

| Benzophenone | Reflux | 12-24 hours | 70-85% | Sterically hindered and electronically deactivated. Requires prolonged heating. |

Applications in Drug Discovery

The N-(2-Naphthylmethyl)hydrazone scaffold is of significant interest to medicinal chemists. The naphthyl group can engage in π-π stacking interactions within protein binding pockets, while the hydrazone linker provides a rigid backbone and hydrogen bonding capabilities.[5][10]

-

Kinase Inhibitors: Naphthyl-hydrazones have been identified as potent inhibitors of protein kinases, such as p38α MAPK, which are implicated in inflammatory diseases.[11]

-

Anticancer Agents: The planar aromatic system of the naphthalene ring is a common feature in DNA intercalating agents and other anticancer compounds.[6][12]

-

Antimicrobial Agents: The diverse structures achievable with different carbonyl partners allow for the generation of large libraries of hydrazones for screening against bacterial and fungal pathogens.[4][13]

Logical Relationship Diagram:

Caption: Figure 3. Role of Naphthyl Hydrazones in Drug Development.

Conclusion

The reaction of (2-Naphthylmethyl)hydrazine dihydrochloride with aldehydes and ketones is a reliable and versatile method for synthesizing a diverse range of N-substituted hydrazones. By understanding the core mechanism and the rationale behind the choice of experimental conditions—particularly the need to liberate the free hydrazine from its salt form—researchers can efficiently produce these valuable compounds. The unique structural contribution of the 2-naphthylmethyl group makes the resulting hydrazones highly attractive scaffolds for the development of new therapeutic agents, ensuring this reaction will remain a vital tool in the arsenal of synthetic and medicinal chemists.

References

-

Title: 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction Source: Fiveable URL: [Link]

-

Title: Wolff–Kishner reduction Source: Wikipedia URL: [Link]

-

Title: Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction Source: JoVE URL: [Link]

-

Title: Hydrazone synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal URL: [Link]

-

Title: The synthesis and properties of some hydrazines Source: Aston Research Explorer URL: [Link]

-

Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: RSC Publishing URL: [Link]

-

Title: Synthesis of naphthyl hydrazone ligand and their metal (M) derivatives. Source: ResearchGate URL: [Link]

-

Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: PubMed Central URL: [Link]

-

Title: Facile and straightforward synthesis of Hydrazone derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol. Source: ResearchGate URL: [Link]

-

Title: Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The molecular structures of naphthalenylmethylen hydrazine derivatives... Source: ResearchGate URL: [Link]

-

Title: Synthesis, Molecular Docking and Biological Evaluation of Napthyl N-Acyl Hydrazone Derivatives Source: ResearchGate URL: [Link]

-

Title: Discovery of naphthyl-N-acylhydrazone p38α MAPK inhibitors with in vivo anti-inflammatory and anti-TNF-α activity Source: PubMed URL: [Link]

-

Title: Biological Activities of Hydrazone Derivatives Source: PubMed Central URL: [Link]

-

Title: ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. Source: ResearchGate URL: [Link]

-

Title: Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities Source: PubMed Central URL: [Link]

-

Title: Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity Source: MDPI URL: [Link]

-

Title: Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Reactivity of Aldehydes & Ketones Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of naphthyl-N-acylhydrazone p38α MAPK inhibitors with in vivo anti-inflammatory and anti-TNF-α activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

(2-Naphthylmethyl)hydrazine Dihydrochloride for Derivatization of Carbonyl Compounds: A Technical Guide

Introduction: The Analytical Challenge of Carbonyl Compounds and the Role of Derivatization

Carbonyl compounds, encompassing a vast array of aldehydes and ketones, are pivotal in numerous biological and industrial processes. They are key components of fragrances, flavors, and pharmaceutical intermediates. In biological systems, they can be both essential metabolites and biomarkers of oxidative stress. However, the direct analysis of these compounds, particularly at low concentrations, presents significant challenges. Many carbonyls lack a strong chromophore for UV-Vis detection, exhibit poor ionization efficiency for mass spectrometry (MS), and can be highly volatile, complicating their quantification.

Chemical derivatization addresses these challenges by converting the carbonyl group into a more readily detectable moiety. Hydrazine-based reagents are a cornerstone of this strategy, reacting with aldehydes and ketones to form stable hydrazone derivatives.[1] This guide provides an in-depth technical overview of (2-Naphthylmethyl)hydrazine dihydrochloride as a derivatizing agent for carbonyl compounds, offering insights into its mechanism, application, and the significant advantages conferred by the naphthylmethyl group for enhanced analytical sensitivity. While specific, validated protocols for (2-Naphthylmethyl)hydrazine dihydrochloride are not widely available in peer-reviewed literature, this guide will provide a robust, generalized protocol based on well-established methods for analogous naphthalene-based hydrazine reagents.

Physicochemical Properties and Advantages of the Naphthylmethyl Moiety

(2-Naphthylmethyl)hydrazine dihydrochloride is a salt of the hydrazine derivative, rendering it more stable and soluble in polar solvents for ease of handling and reaction setup. The key to its utility as a derivatization reagent lies in the (2-Naphthylmethyl) group.

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | N/A |

| Molecular Weight | 245.15 g/mol | N/A |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and acetonitrile | General knowledge |

The primary advantages of incorporating a naphthalene ring into a derivatization reagent are:

-

Enhanced Spectroscopic Properties: The naphthalene moiety is a strong fluorophore. Upon conjugation with a carbonyl compound to form a hydrazone, it imparts this fluorescence to the analyte, enabling highly sensitive detection using fluorescence detectors in High-Performance Liquid Chromatography (HPLC).[2] This is a significant advantage over non-fluorescent reagents like 2,4-dinitrophenylhydrazine (DNPH), which relies on UV-Vis absorbance.[3]

-

Increased Hydrophobicity: The aromatic nature of the naphthalene group increases the hydrophobicity of the resulting hydrazone derivative. This can improve retention and separation on reverse-phase HPLC columns.

-

Improved Ionization Efficiency: For mass spectrometry applications, the larger, aromatic structure can enhance the ionization efficiency of the derivatized analyte, leading to lower detection limits.[4]

Mechanism of Derivatization: The Formation of a Hydrazone

The reaction between (2-Naphthylmethyl)hydrazine and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction that results in the formation of a stable hydrazone. The reaction is typically acid-catalyzed.

The general mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: In an acidic medium, the oxygen atom of the carbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Hydrazine: The terminal nitrogen atom of the hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding the final hydrazone product.

Experimental Protocol: A Generalized Method for Carbonyl Derivatization

The following protocol is a comprehensive, generalized procedure for the derivatization of carbonyl compounds using a naphthalene-based hydrazine reagent. This should be considered a starting point and may require optimization for specific applications with (2-Naphthylmethyl)hydrazine dihydrochloride.

Materials:

-

(2-Naphthylmethyl)hydrazine dihydrochloride

-

Carbonyl-containing sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Acetic acid or Trifluoroacetic acid (TFA)

-

Vortex mixer

-

Heating block or water bath

-

HPLC system with a fluorescence or UV-Vis detector

Procedure:

-

Preparation of Derivatization Reagent Solution:

-

Prepare a stock solution of (2-Naphthylmethyl)hydrazine dihydrochloride in acetonitrile or a mixture of acetonitrile and water (e.g., 1 mg/mL). The dihydrochloride salt should be soluble in this solvent system.

-

Scientist's Note: The concentration of the derivatizing reagent should be in significant molar excess to the expected concentration of the carbonyl analyte to drive the reaction to completion.

-

-

Sample Preparation:

-

Dissolve the carbonyl-containing sample in a suitable solvent, such as acetonitrile. The final concentration should be within the expected analytical range.

-

-

Derivatization Reaction:

-

In a clean vial, combine a known volume of the sample solution with an equal or greater volume of the derivatizing reagent solution.

-

Add a small amount of acid catalyst, such as acetic acid or TFA, to achieve a final concentration of approximately 0.1% (v/v). The acidic conditions are crucial for protonating the carbonyl oxygen and facilitating the reaction.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at an elevated temperature, typically between 50-70°C, for 30-60 minutes.

-

Scientist's Note: The optimal reaction time and temperature should be determined empirically. A time-course experiment can be performed to identify the point at which the product formation plateaus.

-

-

Reaction Quenching and Sample Preparation for Analysis:

-

After the incubation period, cool the reaction mixture to room temperature.

-

The reaction can be quenched by adding a small amount of a suitable quenching agent or by dilution with the mobile phase.

-

Dilute the sample with the initial mobile phase of the HPLC method to a concentration suitable for injection.

-

Filter the diluted sample through a 0.22 µm syringe filter before transferring it to an HPLC vial.

-

Workflow Diagram:

Data Analysis and Interpretation

The derivatized carbonyl compounds can be analyzed by reverse-phase HPLC.

| Parameter | Recommended Setting | Rationale |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for hydrophobic hydrazone derivatives. |

| Mobile Phase | Gradient of acetonitrile and water | Allows for the elution of a wide range of derivatized carbonyls with varying polarities. |

| Detection | Fluorescence Detector | The naphthalene moiety is expected to have an excitation maximum in the UV range (typically around 280-330 nm) and an emission maximum in the range of 350-450 nm. These wavelengths should be optimized for the specific hydrazone derivatives. |

| UV-Vis Detector | If a fluorescence detector is not available, a UV-Vis detector can be used, with the detection wavelength set at the absorbance maximum of the naphthalene chromophore (typically around 280 nm). |

Quantification is achieved by creating a calibration curve using known concentrations of derivatized carbonyl standards.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no product peak | Incomplete reaction | Increase reaction time, temperature, or concentration of the derivatizing reagent. Ensure the pH is acidic. |

| Degradation of the reagent or sample | Use fresh reagents and samples. Store stock solutions appropriately. | |

| Multiple peaks for a single analyte | Formation of E/Z isomers of the hydrazone | This is a known phenomenon with some hydrazone derivatives.[5] Optimize chromatographic conditions to either separate or co-elute the isomers for consistent quantification. |

| High background signal | Excess derivatization reagent | Optimize the amount of reagent used. If necessary, a sample cleanup step (e.g., solid-phase extraction) can be employed to remove excess reagent before analysis. |

Safety and Handling

Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.

-

(2-Naphthylmethyl)hydrazine dihydrochloride should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6][7]

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.[9]

-

Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

References

-

Techno PharmChem. (n.d.). HYDRAZINE DIHYDROCHLORIDE. Retrieved from [Link]

- Anderson, J. M. (1986). Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls. Analytical Biochemistry, 152(1), 146-153.

-

Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]